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MonosodiuM Maleate Trihydrate

Cat. No.: B8003687
M. Wt: 192.10 g/mol
InChI Key: VOWLSUZYJXDGNJ-SQDRRJMKSA-M
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Description

Contextualization of Hydrated Salts in Contemporary Chemical Research

Hydrated salts, or hydrates, are crystalline salt compounds that have a specific number of water molecules incorporated into their crystal lattice. pcc.eu These water molecules, often termed "water of crystallisation," are not bound by strong covalent bonds but rather by weaker hydrogen bonds. pcc.eu The study of hydrated salts is a significant area in modern chemistry due to their diverse properties and applications.

Contemporary research has found extensive use for hydrated salts in thermochemical energy storage, where they function as heat batteries, storing and releasing heat through dehydration and rehydration cycles. acs.orgacs.org They are also investigated as phase change materials (PCMs) for thermal regulation in buildings. osti.gov The hydration process itself is complex, involving mass and heat transfer, and can lead to significant changes in crystal structure and volume. acs.org Recent discoveries, such as hyperhydrated phases of sodium chloride stable under conditions found on icy moons, indicate that the diversity of hydrated salt structures may be greater than previously understood. pnas.org Furthermore, the difference in color often observed between the anhydrous and hydrated forms of a salt makes them useful as moisture indicators. pcc.eu

Overview of Maleate (B1232345) Chemistry and its Anionic Forms

Maleate chemistry is centered around maleic acid, an organic compound with the formula HO₂CCH=CHCO₂H. wikipedia.org It is a dicarboxylic acid, meaning it possesses two carboxyl groups. wikipedia.org Maleic acid is the cis-isomer of butenedioic acid, distinguishing it from its trans-isomer, fumaric acid. wikipedia.orgnih.gov This geometric difference results in significantly different physical properties; for instance, maleic acid has a much lower melting point and higher solubility in water than fumaric acid, largely due to intramolecular hydrogen bonding. wikipedia.org

The ionization of maleic acid gives rise to its anionic forms. The fully deprotonated form is the maleate dianion (C₄H₂O₄²⁻). nih.gov The partial neutralization of maleic acid yields the hydrogen maleate monoanion (C₄H₃O₄⁻), which is the anionic component of monosodium maleate. iucr.org This monoanion is notable for the presence of a short and strong intramolecular hydrogen bond between the oxygen atoms of its two carboxyl groups. iucr.org The geometry of the maleate monoanion can be either symmetric or asymmetric, depending on its crystalline environment and intermolecular interactions. iucr.org In biochemistry, the maleate ion is recognized for its role as an inhibitor of transaminase reactions. wikipedia.org

Structural and Chemical Significance of Monosodium Maleate Trihydrate as a Model Compound

This compound, with the chemical formula C₄H₃NaO₄·3H₂O, is a white crystalline solid. cymitquimica.comchemimpex.com It serves as an excellent model compound for investigating fundamental aspects of chemical structure and bonding. The crystal structure of sodium hydrogen maleate trihydrate reveals a complex network of interactions, making it an ideal subject for crystallographic studies. iucr.org

The compound uniquely combines several key features in a single structure:

An organic anion (hydrogen maleate) with a significant intramolecular hydrogen bond.

An inorganic cation (Na⁺).

Three water molecules of hydration.

This combination allows researchers to study the interplay between ionic bonds, covalent bonds within the anion, and the extensive network of intermolecular hydrogen bonds involving the water molecules, the cation, and the anion. The packing of the maleate anions and the arrangement of the water molecules in the lattice provide insight into how these different forces dictate the final crystal structure. iucr.org

Table 1: Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₄H₃NaO₄·3H₂O cymitquimica.comchemimpex.com
Molecular Weight 192.10 g/mol cymitquimica.comchemimpex.com
Appearance White to almost white powder to crystal cymitquimica.comchemimpex.comtcichemicals.comtcichemicals.com
CAS Number 3105-55-3 chemimpex.comavantorsciences.com
Purity ≥ 98% chemimpex.com
Solubility Soluble in water chemimpex.comchemicalbook.com

Significance of Multidisciplinary Academic Research on this compound

The varied applications and properties of this compound necessitate a multidisciplinary research approach, spanning chemistry, food science, pharmaceuticals, and agriculture.

Food Industry: It is utilized as a food additive where it functions as a buffering agent, flavor enhancer, and stabilizer, helping to maintain pH, improve texture, and extend the shelf life of processed foods. chemimpex.comchemicalbook.comchemimpex.com

Pharmaceuticals: In pharmaceutical formulations, the compound acts as a crucial buffering agent, ensuring pH stability which is vital for the efficacy and shelf life of medications. chemimpex.comchemimpex.com The parent maleic acid is also used to form stable acid addition salts of drug molecules, a common strategy in drug development to improve stability. wikipedia.orgacs.org

Agriculture: Its ability to chelate metal ions makes it valuable in agricultural applications, where it can be used in fertilizers to improve the availability of essential nutrients to plants. chemimpex.comchemimpex.com

Biochemical Research: The compound is a standard reagent in various laboratory and biochemical assays, providing a reliable tool for studying diverse chemical reactions and biological processes. chemimpex.comchemimpex.com

Chemical Synthesis: It serves as an intermediate in the synthesis of various other chemicals and polymers. chemicalbook.com

This wide range of applications underscores the importance of collaborative research to fully exploit the potential of this versatile compound.

Scope and Objectives of the Research Outline

This article provides a focused overview of this compound within the realm of chemical science. The objective is to present a thorough and scientifically accurate description of the compound by first contextualizing it within the broader field of hydrated salt research. The outline then delves into the specific chemistry of the maleate anion before examining the structural and chemical significance of this compound as a model system. Finally, it highlights the compound's importance across multiple scientific disciplines, demonstrating the necessity of multidisciplinary research. The content strictly adheres to these topics to provide a concise yet comprehensive scientific profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NaO7 B8003687 MonosodiuM Maleate Trihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.Na.3H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;3*1H2/q;+1;;;/p-1/b2-1-;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWLSUZYJXDGNJ-SQDRRJMKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Monosodium maleate
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CAS No.

3105-55-3
Record name 2-Butenedioic acid (2Z)-, sodium salt (1:1)
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Record name Sodium hydrogen maleate
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Synthetic Methodologies and Preparative Routes for Monosodium Maleate Trihydrate

Classical and Contemporary Approaches for the Synthesis of Maleate (B1232345) Salts

The synthesis of maleate salts is a fundamental process in organic chemistry, historically centered around classical acid-base neutralization reactions. The most straightforward and widely practiced method involves the reaction of maleic acid with a stoichiometric amount of a suitable base. For inorganic salts, this typically involves reacting maleic acid with a metal hydroxide, carbonate, or bicarbonate. For instance, the reaction of maleic acid with one equivalent of sodium hydroxide yields monosodium maleate.

In the context of active pharmaceutical ingredients (APIs), which are often basic compounds, maleate salts are commonly prepared by mixing the free base form of the API with maleic acid in a suitable solvent system. google.comnih.gov A common classical approach involves dissolving both the API and maleic acid in a water-alcohol solution at an elevated temperature to ensure complete dissolution, followed by cooling to induce crystallization of the maleate salt. google.comgoogle.com

Contemporary advancements in synthesis aim to improve reaction efficiency, yield, and product purity while minimizing environmental impact. One such modern approach involves the use of ultrasonic vibration during the salt formation process. This technique can prevent the coating of solid maleic acid particles by the newly formed salt, which can otherwise hinder the reaction from reaching completion. epo.org The application of ultrasound enhances the solid-liquid interface, promoting a more complete and faster reaction, thereby reducing impurities of unreacted maleic acid in the final product. epo.org

The selection of the appropriate synthetic route often depends on the physicochemical properties of the starting materials and the desired properties of the final salt form, such as crystallinity, solubility, and stability. googleapis.com

Targeted Synthesis of Monosodium Maleate Trihydrate: Reaction Mechanisms and Pathways

The targeted synthesis of this compound is most directly achieved through a carefully controlled aqueous acid-base neutralization reaction. This process involves reacting maleic acid (C₄H₄O₄) with a single molar equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). smolecule.com

The reaction mechanism is a classic Brønsted-Lowry acid-base reaction. Maleic acid is a diprotic acid, meaning it can donate two protons. To form the monosodium salt, conditions must be controlled to facilitate the donation of only the first proton.

Reaction with Sodium Hydroxide: C₄H₄O₄ + NaOH → C₄H₃NaO₄ + H₂O

In this reaction, the hydroxide ion (OH⁻) from NaOH acts as a strong base, abstracting one proton from a carboxylic acid group of maleic acid to form water. The resulting species are the hydrogen maleate anion (C₄H₃O₄⁻) and the sodium cation (Na⁺), which form the ionic salt, monosodium maleate.

Pathway to the Trihydrate: The formation of the specific trihydrate form (C₄H₃NaO₄·3H₂O) is contingent upon the crystallization process being conducted in an aqueous medium. After the neutralization reaction is complete, the resulting aqueous solution of monosodium maleate is concentrated and/or cooled to induce crystallization. During this process, water molecules from the solvent become incorporated into the crystal lattice in a specific stoichiometric ratio (1:3 salt to water) to form the stable trihydrate crystalline solid. smolecule.com The control of crystallization conditions is paramount to ensure the desired hydrated form is obtained.

Optimization of Crystallization Parameters for Controlled Formation of this compound

The formation of high-quality, phase-pure this compound crystals depends on the precise control of several crystallization parameters. Optimization of these variables is crucial for controlling crystal size, morphology, and purity. escholarship.org The key parameters include temperature, pH, cooling rate, and solution supersaturation.

Key Crystallization Parameters:

Temperature and Cooling Rate: The solubility of monosodium maleate in water is temperature-dependent. Crystallization is typically induced by cooling a saturated solution. A slow and controlled cooling rate generally promotes the growth of larger, more ordered crystals by maintaining a low level of supersaturation, which is ideal for crystal growth rather than rapid nucleation. google.comnih.gov

pH Control: The pH of the crystallization medium is one of the most critical factors. nih.gov It must be maintained within a specific range to ensure that the monosodium salt is the predominant species and to prevent disproportionation into free maleic acid and the disodium salt. researchgate.net Precise pH adjustment can be used to induce crystallization. nih.gov

Supersaturation: Achieving an optimal level of supersaturation is essential. If the solution is too highly supersaturated, rapid precipitation of small, often amorphous or poorly formed crystals can occur. If supersaturation is too low, nucleation may not occur. The goal is to create a state of moderate supersaturation that encourages controlled nucleation followed by steady crystal growth. nih.gov

Single-crystal X-ray diffraction analysis has revealed the precise solid-state structure of this compound, providing a benchmark for confirming the identity and purity of the synthesized material. smolecule.com

Table 1: Crystallographic Data for this compound smolecule.com
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a5.9609(14) Å
b6.3907(16) Å
c11.2308(27) Å
α104.178(4)°
β91.574(4)°
γ100.241(4)°
Calculated Density1.567 Mg/m³

Investigation of Solvent Effects on this compound Formation

The choice of solvent is a critical factor that dictates the outcome of the crystallization process, particularly the hydration state of the resulting salt. For the specific formation of this compound, water is an essential component of the crystallization medium, as it is directly incorporated into the crystal structure.

The use of pure water as the solvent is the most direct route to obtaining the trihydrate form. However, co-solvents, particularly alcohols like ethanol or n-propanol, are frequently used in the synthesis of other maleate salts to modulate the solubility of the reactants and the final product. google.com The presence and proportion of such organic co-solvents can significantly influence the hydration state of the crystalline product.

Research on other maleate salt systems has shown that crystallization from different solvents can lead to the formation of various solvates, including anhydrous forms, monohydrates, or other hydrated species. google.comnih.gov For example, reactive crystallization of a maleate salt in solvents like ethanol, isopropanol, or acetone resulted exclusively in an anhydrous form. google.com This indicates that reducing the water activity in the solvent system favors the formation of anhydrous crystals over hydrated ones. Therefore, to ensure the formation of this compound, the crystallization must be performed from a solvent system with sufficiently high water content.

Table 2: Predicted Influence of Solvent System on the Hydration State of Monosodium Maleate
Solvent SystemPredicted Crystalline FormRationale
WaterTrihydrateHigh water activity allows for the incorporation of three water molecules into the crystal lattice.
Ethanol/Water MixtureMixture of hydrates or lower hydrates (e.g., monohydrate)Reduced water activity may favor the formation of less hydrated or anhydrous forms depending on the ratio. google.com
Anhydrous EthanolAnhydrousThe absence of water prevents the formation of a hydrated crystal structure. google.com

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound via aqueous neutralization aligns well with several of the twelve principles of Green Chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgroyalsocietypublishing.org

Application of Green Chemistry Principles:

Prevention: It is better to prevent waste than to treat it after it has been created. acs.org The neutralization reaction, when performed with precise stoichiometric control, produces water as the only significant byproduct, thus generating minimal waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The synthesis of monosodium maleate from maleic acid and sodium hydroxide is an addition reaction with 100% atom economy, as all atoms from the reactants are incorporated into the desired product and a benign byproduct (water).

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. acs.org While maleic acid and sodium hydroxide require careful handling, they are common laboratory reagents, and the process avoids the use of highly toxic organic solvents or heavy metal catalysts. paperpublications.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org The use of water as the solvent for both the reaction and crystallization is a significant advantage, as water is non-toxic, non-flammable, and environmentally benign. royalsocietypublishing.org

Design for Energy Efficiency: Energy requirements should be minimized. solubilityofthings.com The neutralization reaction is typically exothermic and can be conducted at or near ambient temperature, while the crystallization step may require moderate heating to dissolve the solute, representing a relatively low energy demand. google.com

Table 3: Green Chemistry Analysis of this compound Synthesis
Green Chemistry PrincipleApplication in Synthesis
PreventionHigh-yield reaction with minimal byproducts.
Atom Economy100% for the neutralization step.
Safer SolventsWater is used as the primary solvent.
Energy EfficiencyReaction proceeds at or near ambient temperature with minimal heating required for dissolution.
Waste ReductionThe primary byproduct is water, minimizing hazardous waste streams.

Advanced Crystallographic and Solid State Investigations of Monosodium Maleate Trihydrate

Crystal Structure Elucidation of Monosodium Maleate (B1232345) Trihydrate

The precise arrangement of atoms and molecules in the crystalline lattice of monosodium maleate trihydrate has been determined through rigorous crystallographic techniques. These methods provide a foundational understanding of its solid-state behavior.

Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement and Conformation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Analysis of a suitable single crystal of this compound has revealed a detailed picture of its molecular conformation and packing. The study has confirmed the triclinic crystal system for this compound. Within the crystal, the sodium cation is coordinated to six oxygen atoms in a distorted octahedral geometry. The maleate anion exhibits a strong intramolecular asymmetric hydrogen bond, a characteristic feature of this molecule.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Characterization

Determination of Unit Cell Parameters, Space Group, and Asymmetric Unit

Crystallographic analysis has precisely defined the unit cell of this compound. The compound crystallizes in the triclinic space group P1. The unit cell parameters have been determined as follows:

Unit Cell ParameterValue
a5.9609(14) Å
b6.3907(16) Å
c11.2308(27) Å
α104.178(4)°
β91.574(4)°
γ100.241(4)°

The asymmetric unit of this compound contains one sodium cation, one maleate anion, and three crystallographically independent water molecules.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (hydrates in this case), are critical considerations in the study of solid-state materials. Different polymorphs and pseudopolymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

Currently, there is a lack of specific studies in the scientific literature detailing the polymorphism or other pseudopolymorphic forms of this compound. While the trihydrate is a well-characterized form, the existence of other hydrates (e.g., monohydrate, dihydrate) or anhydrous polymorphs has not been reported. The investigation into the potential for polymorphism and pseudopolymorphism in this compound remains an area for future research. Such studies would be valuable for a comprehensive understanding of its solid-state chemistry and could have significant implications for its application in various fields.

Identification and Characterization of Anhydrous and Hydrate (B1144303) Crystalline Forms

This compound (SHMT), also known as Sodium Hydrogen Maleate Trihydrate, is the most commonly available hydrated crystalline form of monosodium maleate. Its synthesis can be achieved by the slow evaporation technique from an aqueous solution containing maleic acid and sodium acetate at room temperature. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Chemical Formula C₄H₃NaO₄·3H₂O
Crystal System Triclinic researchgate.net

| Synthesis Method | Slow evaporation from aqueous solution researchgate.net |

Note: Detailed unit cell parameters and atomic coordinates are pending availability of the full crystallographic study.

Solid-State Phase Transition Mechanisms: Dehydration, Hydration, and Reversibility

The water molecules in a hydrate like this compound are integral to its crystal structure. The removal of this water (dehydration) and its potential re-uptake (hydration) are critical solid-state phase transitions. Thermal analysis of the trihydrate has been performed, which is the standard method for investigating these mechanisms. researchgate.net

Generally, heating a hydrated salt provides the energy needed to break the bonds holding the water molecules within the crystal lattice, leading to their release. This process would transform the trihydrate into a lower hydrate or a completely anhydrous form. The mechanism can be complex; for instance, studies on analogous compounds like monosodium L-glutamate monohydrate have shown that dehydration can be accompanied by liquefaction, where the solid reactant is covered by a liquid surface layer during the transition.

The reversibility of this process is a key factor. For a transition to be truly reversible, the anhydrous form must be able to reabsorb water molecules from the environment to perfectly reconstruct the original trihydrate crystal lattice. The stability of the resulting anhydrous form is crucial; if it is unstable, it may convert to an amorphous phase or degrade chemically rather than forming a stable crystalline anhydrate. Specific details on the reversibility of dehydration for monosodium maleate are not available.

Kinetics and Thermodynamics of Phase Transformations

The study of the kinetics of phase transformations focuses on the rate at which dehydration or hydration occurs, while thermodynamics describes the energy changes (e.g., enthalpy and entropy) associated with these processes. These parameters are typically determined from data obtained through thermal analysis techniques like DSC and TGA.

While thermal analysis has been conducted on this compound, the specific kinetic models, activation energies, and thermodynamic values (such as the enthalpy of dehydration) have not been reported in the accessible literature. researchgate.net Such studies are essential for understanding the energy requirements and stability profiles of the different solid-state forms.

Influence of Environmental Factors (e.g., Humidity, Temperature) on Solid-State Stability

The stability of a hydrated crystal is intrinsically linked to its environment, particularly temperature and relative humidity (RH).

Temperature: As a hydrated compound, this compound is expected to be stable only up to a certain temperature, beyond which it will begin to lose its water of crystallization. The thermal analysis performed on the compound would define these critical temperature points, but the specific data is not publicly available. researchgate.net

Humidity: The stability of the trihydrate is also dependent on the partial pressure of water vapor in the surrounding environment. At a given temperature, there is a critical RH below which the trihydrate will tend to dehydrate and above which the anhydrous form (if present) would tend to hydrate. A comprehensive stability study would involve storing the compound under various controlled humidity conditions and analyzing it over time for any physical or chemical changes. Detailed studies on the effect of humidity on the solid-state stability of this compound are not found in the reviewed literature.

Crystal Engineering of this compound

Crystal engineering involves the rational design of functional solid materials by controlling intermolecular interactions. This field offers strategies to manipulate the physical and chemical properties of a compound like monosodium maleate.

Strategies for Manipulating Crystal Growth and Morphology

The external shape (morphology) of a crystal depends on the relative growth rates of its different faces. Controlling morphology is crucial as it can influence properties like dissolution rate and flowability. Common strategies to manipulate crystal growth include:

Solvent Selection: Changing the solvent or using solvent mixtures can alter solubility and solute-solvent interactions, thereby influencing which crystal faces grow fastest.

Supersaturation Control: The rate at which crystals are grown, controlled by the level of supersaturation, can significantly impact their size and perfection.

While these are general principles of crystal engineering, specific studies applying these strategies to manipulate the crystal morphology of this compound have not been reported.

Investigation of Co-crystallization and Salt Formation Potential

Co-crystals are multi-component crystals where the components are held together by non-ionic interactions, such as hydrogen bonds. Maleic acid is a well-known "co-former" used to create co-crystals with active pharmaceutical ingredients.

Salt Formation: As a salt itself, monosodium maleate contains both a carboxylate anion and a carboxylic acid group. This bifunctional nature could theoretically allow it to form new multi-component solids, such as salt-cocrystals, by interacting with other basic or acidic molecules. However, investigations into the potential of this compound to act as a co-former in co-crystallization or to participate in further salt formation reactions are not available in the current body of scientific literature.

Spectroscopic Characterization and Vibrational Analysis of Monosodium Maleate Trihydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the molecular structure and bonding within a crystal lattice. For monosodium maleate (B1232345) trihydrate, techniques such as Fourier Transform Infrared (FTIR), Raman, and Terahertz (THz) spectroscopy provide complementary information about its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Fingerprinting

FTIR spectroscopy is instrumental in identifying the functional groups present in monosodium maleate trihydrate. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the maleate anion and the water of hydration.

Key functional groups and their expected vibrational regions include:

O-H Stretching: The presence of water molecules of hydration gives rise to broad and strong absorption bands in the high-frequency region, typically between 3000 and 3600 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the maleate anion are expected to appear around 3000 cm⁻¹.

C=O Stretching: The carboxylate group (COO⁻) and the carboxylic acid group (COOH) of the maleate anion will exhibit strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group typically occur in the 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. The carbonyl stretch of the carboxylic acid is expected around 1700 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretching vibration of the maleate backbone is anticipated in the 1650-1600 cm⁻¹ region.

O-H Bending: The bending vibrations of the water molecules are expected around 1630 cm⁻¹.

Interactive Data Table: Expected FTIR Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
O-H Stretching (water)3600 - 3000H₂O
C-H Stretching~3000=C-H
C=O Stretching (carboxylic acid)~1700-COOH
C=C Stretching1650 - 1600C=C
O-H Bending (water)~1630H₂O
Asymmetric COO⁻ Stretching1650 - 1550-COO⁻
Symmetric COO⁻ Stretching1450 - 1360-COO⁻

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The C=C double bond in the maleate anion, for instance, is expected to show a strong Raman signal. Analysis of the Raman spectrum can yield insights into the solid-state structure and intermolecular interactions within the crystal.

Terahertz (THz) Spectroscopy for Probing Low-Frequency Vibrational Modes and Collective Dynamics

Terahertz spectroscopy probes the low-frequency vibrational modes (typically below 100 cm⁻¹ or 3 THz) which are associated with collective motions of the crystal lattice, such as phonons, and intermolecular vibrations like hydrogen bonding. For a hydrated crystal like this compound, THz spectroscopy could provide valuable information about the dynamics of the water molecules and their interaction with the maleate anions and sodium cations.

Correlation of Vibrational Spectra with Crystal Structure and Intermolecular Interactions

Research has indicated that this compound crystallizes in a triclinic system. The vibrational spectra are intrinsically linked to this crystal structure. The number and position of observed peaks can be influenced by the symmetry of the molecule in the crystal, the unit cell parameters, and the nature and strength of intermolecular interactions, primarily hydrogen bonding involving the water molecules, carboxylate, and carboxylic acid groups. A detailed analysis of the splitting and shifting of vibrational bands can, therefore, provide insights into the molecular arrangement and bonding within the crystal lattice.

Electronic and Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The maleate anion contains π electrons in its C=C and C=O bonds. The primary electronic transitions expected would be π → π* transitions associated with these unsaturated systems. The presence of non-bonding electrons on the oxygen atoms also allows for n → π* transitions.

Studies on similar compounds suggest that the absorption maxima for these transitions would occur in the ultraviolet region. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity are characteristic properties that can be used for quantitative analysis. Research on sodium hydrogen maleate trihydrate has utilized UV-Vis-NIR spectroscopy to establish its optical properties. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR) for Probing Local Environments and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environments in crystalline and amorphous solids. By measuring the interactions of nuclear spins with their surrounding electrons and neighboring nuclei, ssNMR can provide detailed information about molecular structure, conformation, polymorphism, and dynamics in the solid state. For this compound, ssNMR can be employed to probe the distinct environments of the carbon, sodium, and hydrogen nuclei within the crystal lattice.

¹³C ssNMR: The ¹³C ssNMR spectrum of this compound would be expected to show distinct resonances for the four carbon atoms in the maleate anion. The chemical shifts of the carboxyl carbons (C1 and C4) would differ from those of the olefinic carbons (C2 and C3), providing information about their local electronic environments. Furthermore, subtle differences in the chemical shifts of the two carboxyl carbons could indicate asymmetry in their coordination or hydrogen bonding interactions within the crystal structure. Similarly, the olefinic carbons might exhibit distinct resonances depending on the crystal packing.

²³Na ssNMR: As a quadrupolar nucleus, the ²³Na ssNMR spectrum is highly sensitive to the local symmetry of the sodium ion's environment. The quadrupolar coupling constant (Cq) and asymmetry parameter (η), which can be extracted from the ²³Na ssNMR lineshape, provide a direct measure of the electric field gradient at the sodium nucleus. In this compound, the sodium ion is coordinated by water molecules and the carboxylate groups of the maleate anion. The specifics of this coordination geometry, including the number of coordinating oxygen atoms and the Na-O bond distances and angles, would be reflected in the ²³Na ssNMR parameters. Any disorder or dynamic processes involving the sodium ion or its coordinating ligands would also influence the spectral lineshape.

¹H ssNMR: ¹H ssNMR can provide information on the hydrogen bonding network within the crystal lattice of this compound. The protons of the water molecules and the hydroxyl group of the maleate anion are involved in a complex network of hydrogen bonds, which play a crucial role in stabilizing the crystal structure. High-resolution ¹H ssNMR techniques, such as Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS), can resolve the different proton environments and provide insights into proton-proton distances and hydrogen bond strengths.

While specific experimental ssNMR data for this compound is not widely available in the literature, the principles of the technique suggest it would be a highly informative method for the detailed structural characterization of this compound in the solid state.

Interactive Data Table: Expected ssNMR Observables for this compound

NucleusExpected Chemical Shift Range (ppm)Information Obtainable
¹³C120-140 (olefinic), 160-180 (carboxyl)- Number of crystallographically distinct carbon sites- Conformation of the maleate anion- Packing effects
²³Na-10 to 20- Coordination environment of the sodium ion- Presence of different sodium sites- Dynamics of the sodium ion
¹H0-15- Hydrogen bonding network- Dynamics of water molecules and hydroxyl groups

Solution-State NMR for Structural Confirmation of the Maleate Anion and its Species

Solution-state NMR spectroscopy is an essential tool for confirming the molecular structure of compounds in solution. For monosodium maleate, which readily dissolves in solvents like D₂O and DMSO-d₆, ¹H and ¹³C NMR provide unambiguous evidence for the structure of the maleate anion.

¹H NMR Spectroscopy: In a deuterated solvent such as D₂O, the ¹H NMR spectrum of monosodium maleate exhibits a singlet for the two equivalent olefinic protons (HC=CH). The chemical shift of this singlet is influenced by the solvent and the pH of the solution. In DMSO-d₆, the spectrum shows a singlet for the olefinic protons and a broad resonance for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of monosodium maleate in D₂O displays two distinct signals. One signal corresponds to the two equivalent olefinic carbons, and the other to the two equivalent carboxylate carbons. The chemical shifts of these carbons are characteristic of the maleate structure.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Monosodium Maleate

SolventNucleusChemical Shift (ppm)MultiplicityAssignment
DMSO-d₆¹H~6.1SingletHC=CH
D₂O¹H~6.2SingletHC=CH
D₂O¹³C~131-HC=CH
D₂O¹³C~171--COO⁻

Computational Chemistry and Theoretical Studies on Monosodium Maleate Trihydrate

Molecular Dynamics (MD) Simulations

Modeling of Water Molecule Mobility within the Hydrate (B1144303) Lattice

The stability and physical properties of monosodium maleate (B1232345) trihydrate are intrinsically linked to the behavior of its three water molecules. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens through which to view the movement of these water molecules within the crystal lattice. nih.govnih.gov

MD simulations model the crystal as a supercell, a repeating block of unit cells, to approximate the bulk material. nih.gov By applying classical force fields, which define the potential energy of the system based on atomic positions, these simulations can track the trajectories of individual atoms over time at a given temperature and pressure. This allows for the investigation of dynamic processes that are often difficult to capture with experimental techniques alone. nih.gov

For monosodium maleate trihydrate, such simulations can elucidate:

Diffusion Pathways: Mapping the probable paths water molecules take as they move through the lattice.

Residence Times: Calculating the average time a water molecule spends at a specific site before hopping to another.

Activation Energy for Dehydration: Simulating the dehydration process at elevated temperatures to compute the energy required to remove the water molecules from the lattice. dntb.gov.ua

Studies on other crystalline hydrates, such as various salt hydrates and biomolecules, have demonstrated the utility of MD in understanding the mechanisms of hydration and dehydration. nih.govdntb.gov.ua These computational approaches can reveal whether water molecules are held in isolated sites or within channels, and how they interact with the cation (Na+) and the maleate anion through hydrogen bonding.

Table 1: Methodologies in Molecular Dynamics Simulation for Hydrate Analysis
Simulation AspectDescriptionRelevance to this compound
Force Field Selection Choice of a set of parameters (e.g., UFF, CHARMM, Amber) that define the potential energy of the system. nih.govdntb.gov.uaAccuracy of the simulation depends on how well the force field represents the interactions between water, sodium ions, and the maleate anion.
System Setup Construction of a crystal supercell with appropriate dimensions and hydration levels.Allows for the simulation of a bulk crystal environment, minimizing edge effects.
Ensemble Choice of thermodynamic variables to keep constant (e.g., NVT for constant particle number, volume, temperature; NPT for constant pressure).NPT ensembles are typically used to mimic realistic laboratory conditions.
Analysis of Trajectories Post-processing of simulation data to calculate properties like mean squared displacement (MSD), radial distribution functions (RDFs), and hydrogen bond lifetimes. researchgate.netMSD is used to determine the diffusion coefficient of water, while RDFs reveal the structure of water around the ions.

Quantum Chemistry Approaches for Understanding Chemical Reactivity

Quantum chemistry calculations, which solve approximations of the Schrödinger equation, offer deep insights into the electronic structure, bonding, and reactivity of the maleate anion.

Exploration of Protonation States and Acid-Base Equilibria of the Maleate Anion

The maleate anion is the conjugate base of maleic acid, a dicarboxylic acid. Its acid-base equilibria involve two protonation steps. Quantum mechanical methods can be employed to predict the acid dissociation constants (pKa) that govern these equilibria. libretexts.org The direct calculation of pKa values is a significant challenge, but thermodynamic cycles can be used to compute the free energy change of deprotonation in solution. nih.gov

This process typically involves calculating the free energies of the protonated and deprotonated species in both the gas phase and solution. The solvation free energies are often calculated using continuum solvation models (like PCM or SMD) where the solvent is treated as a continuous medium with specific dielectric properties. nih.gov

For the maleate anion, these calculations can determine:

The relative stability of the monoanion (hydrogen maleate) and the dianion (maleate).

The preferred site of protonation on the dianion.

The influence of the intramolecular hydrogen bond on the acidity of the second carboxylic group.

The structure of the molecule significantly influences its acidity. Factors that stabilize the lone pair on the conjugate base will favor proton dissociation, making the conjugate acid stronger. libretexts.org Computational models can precisely quantify these structural and electronic effects.

Characterization of Low-Barrier Hydrogen Bond (LBHB) Formation and its Energetics

The monosodium salt contains the hydrogen maleate anion, which is renowned for forming a very strong, intramolecular low-barrier hydrogen bond (LBHB). This bond, formed between the two carboxylate groups, locks the anion in a planar, seven-membered ring conformation. nih.gov

Theoretical studies using methods like Møller-Plesset perturbation theory (MP2) have extensively characterized this bond. Calculations show that the transition state for the proton transfer between the two oxygen atoms is symmetrical, and the zero-point energy of the system is above the energy barrier for this transfer. This allows for the nearly free motion of the hydrogen atom between the two oxygen atoms, a key feature of an LBHB.

Key energetic and structural findings from computational studies include:

Stabilization Energy: The intramolecular LBHB provides significant stabilization, estimated to be over 20 kcal/mol in the gas phase compared to a normal hydrogen bond.

Internuclear Distance: The calculated distance between the donor and acceptor oxygen atoms is very short, approximately 2.41 Å at the MP2 level, which is a hallmark of an LBHB.

Symmetry: Under certain conditions, the hydrogen bond can be effectively symmetric, with the proton shared equally between the two oxygen atoms. However, factors like the crystalline environment and pressure can induce localization of the proton on one oxygen, breaking the symmetry. nih.gov

Table 2: Computed Characteristics of the Low-Barrier Hydrogen Bond in the Hydrogen Maleate Anion
PropertyComputational FindingSignificance
Proton Transfer Barrier The zero-point vibrational energy is above the calculated energy barrier.The proton is highly delocalized and moves freely between the two oxygen atoms.
Stabilization Free Energy > 20 kcal/molIndicates an exceptionally strong hydrogen bond that dictates the anion's conformation.
O···O Internuclear Distance ~2.41 Å (MP2 level)This very short distance is a classic experimental and theoretical indicator of an LBHB.
Bond Nature The interaction of the central hydrogen with the oxygen atoms is classified as covalent by Bader's theory.Highlights the unique, shared nature of the proton in this bond, distinct from typical hydrogen bonds.

Cheminformatics and Machine Learning Approaches

Development of Predictive Models for Solid-State Behavior and Stability

Predicting the formation and stability of a specific hydrate form, like this compound, is a major challenge in materials science. Cheminformatics and machine learning (ML) offer promising data-driven approaches to complement traditional experimental and physics-based computational methods. acs.orgnih.gov

The general strategy involves building a model that learns the relationship between a compound's features and its observed solid-state behavior (e.g., stability of its hydrate). nih.gov This process can be broken down into several key steps:

Data Curation: A large dataset of molecules known to form stable or unstable hydrates is assembled from experimental databases.

Descriptor Generation (Cheminformatics): For each molecule, a wide array of numerical features, or "descriptors," are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, solvent-accessible surface area). acs.org

Model Training: The dataset, consisting of the descriptors and the known stability outcome, is used to train an ML algorithm. Common algorithms include Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN). nih.govnih.govacs.org The model learns the complex patterns that correlate the descriptors with hydrate stability.

Validation and Prediction: The model's predictive power is tested on a separate set of compounds not used in training. Once validated, the model can be used to predict the likelihood that a new compound, such as monosodium maleate, will form a stable hydrate under specific conditions. dtu.dk

These predictive models can significantly accelerate the process of materials characterization by prioritizing experimental efforts on candidates predicted to have desirable solid-state properties. mdpi.comnih.gov

Table 3: Workflow for Machine Learning-Based Prediction of Hydrate Stability
StepDescriptionExample Techniques / Tools
1. Data Collection Gather experimental data on hydrate formation and stability for a diverse set of compounds.Cambridge Structural Database (CSD), literature surveys.
2. Feature Engineering Calculate molecular and/or crystal structure descriptors for all compounds in the dataset.Cheminformatics toolkits (e.g., RDKit, CDK), quantum chemical calculations.
3. Model Selection Choose an appropriate machine learning algorithm for the classification (stable/unstable) or regression task.Random Forest, Gradient Boosting, Support Vector Machine, Neural Networks. nih.govmdpi.com
4. Training & Validation Train the model on a subset of the data and evaluate its performance on a withheld test set.Cross-validation techniques to ensure robustness. dtu.dk
5. Prediction Use the trained model to predict the solid-state stability of new or uncharacterized compounds.The model outputs a probability or classification for hydrate formation.

Coordination Chemistry and Complexation Studies of the Maleate Ligand in Monosodium Maleate Trihydrate Systems

Investigation of Maleate (B1232345) Anion as a Ligand in Metal Coordination Chemistry

The deprotonated form of maleic acid, the maleate dianion (C₄H₂O₄²⁻), serves as an effective chelating and bridging ligand. The two carboxylate groups can coordinate to one or more metal centers, facilitating the construction of complex supramolecular architectures.

The synthesis of metal-maleate complexes can be achieved through various methods, often involving the reaction of a soluble metal salt with maleic acid or a maleate salt in an aqueous solution. The resulting products are frequently crystalline, allowing for detailed structural elucidation via single-crystal X-ray diffraction.

One such example is the mixed-metal polymeric complex, [CoₓMn₁₋ₓ(OOCCH=CHCOO)·(H₂O)₂]n. This compound was synthesized by the reaction of a mononuclear cobalt maleate tetrahydrate complex with manganese acetate. X-ray diffraction analysis revealed a polymeric structure where the maleate dianions act as bridging ligands between the Co(II) and Mn(II) centers. The structural integrity and composition of these complexes are further confirmed by techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which identifies the characteristic vibrational frequencies of the coordinated carboxylate groups, and elemental analysis.

Structural analysis of these complexes provides precise data on bond lengths and angles within the coordination sphere of the metal ion. In the mixed-metal Co/Mn maleate, each metal ion is octahedrally coordinated, bonded to oxygen atoms from two water molecules and four different maleate ligands. The maleate ligand itself forms a seven-membered chelate ring with the metal ions.

Table 1: Selected Crystallographic Data for [CoₓMn₁₋ₓ(maleate)·(H₂O)₂]n
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(3)
b (Å)12.1103(5)
c (Å)7.6541(3)
β (°)114.121(2)
Volume (ų)721.11(5)
Data derived from X-ray diffraction analysis of the mixed-metal maleate complex.

The maleate anion's geometry dictates its coordination behavior. The two carboxylate groups, held in a cis configuration, allow it to function effectively as both a chelating and a bridging ligand.

Chelating Bidentate: Both carboxylate groups coordinate to the same metal center, forming a stable chelate ring. This is a common mode in mononuclear complexes.

Bridging Bidentate: The two carboxylate groups coordinate to two different metal centers, linking them together. This mode is fundamental to the formation of coordination polymers and extended networks. In the [CoₓMn₁₋ₓ(maleate)·(H₂O)₂]n complex, the maleate dianions coordinate in a bidentate bridging fashion, creating the polymeric chain structure.

These coordination modes lead to various geometries around the central metal ion, with octahedral being particularly common. In an octahedral geometry, the metal ion is surrounded by six donor atoms. For example, in aquated metal-maleate complexes, the coordination sphere is often completed by water molecules in addition to the oxygen atoms from the maleate ligands. Quantum-chemical modeling has been used to understand the formation of such complexes, showing that the interaction with electropositive metal ions stabilizes the doubly charged maleate anion.

Table 2: Common Coordination Geometries in Metal-Maleate Complexes
Coordination NumberGeometryExample Metal Ions
4Tetrahedral, Square PlanarZn(II), Cu(II)
6OctahedralCo(II), Mn(II), Ni(II)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic ligands (linkers). The properties of MOFs, such as pore size and functionality, can be tuned by selecting appropriate metal nodes and organic linkers.

While many MOFs utilize rigid, linear dicarboxylate linkers like terephthalic acid, the use of shorter, unsaturated linkers such as maleate is also possible. The cis geometry of the maleate ligand would impose significant geometric constraints on the resulting framework, potentially leading to novel network topologies not accessible with linear linkers. Its bridging bidentate coordination is a prerequisite for forming the extended, porous structures characteristic of MOFs.

The synthesis of maleate-based MOFs would typically involve solvothermal or hydrothermal methods, reacting a metal salt with maleic acid under elevated temperature and pressure. The resulting framework would consist of metal-carboxylate clusters connected by the maleate's hydrocarbon backbone. Characterization of such materials would involve powder X-ray diffraction (PXRD) to confirm the crystalline structure, gas sorption analysis to measure porosity and surface area, and thermogravimetric analysis (TGA) to assess thermal stability. Although specific examples of MOFs based solely on the maleate linker are not as widely reported as those with other dicarboxylates, the principles of MOF design and the known coordination chemistry of maleate strongly support its potential as a valuable linker for creating new functional materials.

Reaction Mechanisms Involving Monosodium Maleate Trihydrate

The reactivity of monosodium maleate in solution is dominated by the behavior of the hydrogen maleate and fully deprotonated maleate anions as ligands. These reactions include chelation, which leads to the formation of stable metal complexes, and ligand exchange, where the maleate anion can displace or be displaced by other ligands.

Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. This process is entropically favorable and results in a "chelate effect," where the resulting complex is significantly more stable than complexes formed with analogous monodentate ligands. The maleate anion, with its two carboxylate groups, is an effective chelating agent.

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (K) or formation constant. A higher stability constant indicates a stronger binding affinity and a more stable complex. The stability of metal-maleate complexes is influenced by several factors, including the charge density of the metal ion and the pH of the solution, which affects the protonation state of the maleate ligand.

The binding affinities of transition metals with carboxylate ligands often follow the Irving-Williams series, which orders the stability of complexes for divalent metal ions as: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is generally observed for maleate complexes, with Cu(II) typically forming the most stable complexes.

Table 3: Logarithmic Stability Constants (log K) for Selected Metal-Ligand Complexes
Metal IonLigandlog K₁log K₂Conditions
Co(II)Schiff Base (SMAP)4.253.5050% aq. ethanol, µ=0.05M
Ni(II)Schiff Base (SMAP)4.503.8050% aq. ethanol, µ=0.05M
Cu(II)Schiff Base (SMAP)8.156.5050% aq. ethanol, µ=0.05M
Zn(II)Schiff Base (SMAP)4.103.6050% aq. ethanol, µ=0.05M
Illustrative stability constants for transition metal complexes with a related chelating ligand, demonstrating the Irving-Williams series. The stability of maleate complexes is expected to follow a similar trend.

A ligand exchange, or substitution, reaction is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. The kinetics and mechanism of these reactions depend on the nature of the metal ion, the incoming ligand, and the leaving ligand. For aqua-metal ions in solution, the coordination of a maleate anion is a ligand exchange reaction where water molecules are displaced.

[M(H₂O)₆]ⁿ⁺ + C₄H₂O₄²⁻ ⇌ [M(C₄H₂O₄)(H₂O)₄]⁽ⁿ⁻²⁾⁺ + 2H₂O

The mechanisms for ligand substitution are broadly classified as:

Dissociative (D): The leaving ligand departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is often the mechanism for sterically crowded complexes.

Associative (A): The incoming ligand attacks first, forming an intermediate with a higher coordination number, from which the leaving ligand then departs. This is common for complexes that are not sterically saturated, such as square planar complexes.

Interchange (I): The incoming ligand enters the coordination sphere as the leaving ligand is departing, in a concerted process without a distinct intermediate.

The reactivity profile of a metal-maleate complex will depend on the lability of the metal-maleate bond. Complexes considered "labile" undergo rapid ligand exchange, while those considered "inert" exchange ligands slowly. Factors such as the crystal field stabilization energy (CFSE) of the metal ion can predict lability. For instance, octahedral d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺) complexes tend to be inert due to high CFSE, while high-spin d⁵ (e.g., Mn²⁺) and d¹⁰ (e.g., Zn²⁺) complexes are typically labile.

Advanced Analytical Techniques for the Characterization and Research of Monosodium Maleate Trihydrate

Chromatographic and Hyphenated Techniques

Chromatography and its combination with mass spectrometry are powerful tools for the separation, identification, and quantification of Monosodium Maleate (B1232345) Trihydrate and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile compounds like Monosodium Maleate Trihydrate. The separation is typically achieved using a reverse-phase C18 column. scioninstruments.comsigmaaldrich.com An acidic mobile phase, such as a phosphate buffer, ensures that the maleate is in its acidic form, which allows for sharp, well-defined peaks. tandfonline.com Detection is commonly performed using an ultraviolet (UV) detector, as the carboxyl groups in the maleate ion absorb light in the low UV range, typically around 210 nm. tandfonline.comoiv.int

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the maleate anion in a sample is then compared against this curve to determine its precise concentration. This method is highly effective for identifying and quantifying impurities, ensuring the material meets stringent quality standards. scioninstruments.com

Table 1: Representative HPLC Purity Analysis Data
ParameterValue
ColumnC18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) tandfonline.com
Mobile PhasePotassium Dihydrogen Phosphate Buffer (pH 2.4) tandfonline.com
Flow Rate0.8 mL/min tandfonline.com
Detection Wavelength210 nm oiv.int
Retention Time (Maleate)4.52 min
Peak Area (Maleate)1,850,000
Calculated Purity99.8%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique is invaluable for confirming the molecular identity of this compound and for detecting trace-level impurities that may not be visible by HPLC-UV. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). spectroscopyonline.com

In negative ion mode, the maleate anion ([M-H]⁻) would be detected with a mass-to-charge ratio (m/z) corresponding to the mass of the maleic acid minus one proton (approx. 115.0). The sodium ion may also form adducts. nih.govresearchgate.net Further fragmentation in the second mass spectrometer (MS/MS) generates a unique "molecular fingerprint" that confirms the structure of the maleate ion. This method offers exceptionally low limits of detection, making it ideal for trace analysis in complex matrices. nih.gov

Table 2: Expected LC-MS/MS Fingerprinting Data for Maleate Anion
ParameterDescriptionExpected m/z
Parent Ion (MS1) Maleate Anion ([C₄H₂O₄]⁻)115.0
Fragment Ion 1 (MS2) Loss of CO₂71.0
Fragment Ion 2 (MS2) Loss of H₂O97.0
Fragment Ion 3 (MS2) Loss of CO₂ + H₂O53.0

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile compounds. While this compound itself is not volatile, GC coupled with Mass Spectrometry (GC-MS) is highly applicable for identifying the volatile products generated during its thermal decomposition. researchgate.net When heated to high temperatures, organic salts like maleates can break down into smaller molecules. researchgate.net

The decomposition of maleic anhydride, a related compound, is known to produce carbon dioxide (CO₂) and acetylene (C₂H₂). researchgate.netcdnsciencepub.com A pyrolysis-GC-MS setup would involve heating the sample to its decomposition temperature and directly introducing the evolved gases into the GC column for separation. The subsequent MS analysis provides definitive identification of these volatile decomposition products. researchgate.net

Table 3: Potential Volatile Decomposition Products Analyzed by GC-MS
CompoundChemical FormulaPotential Retention Time (Relative)
Carbon DioxideCO₂Low
AcetyleneC₂H₂Low
FuranC₄H₄OMedium
Maleic AnhydrideC₄H₂O₃High

Thermal and Thermomechanical Analysis

Thermal analysis techniques are essential for studying the physical and chemical changes that occur in a material as a function of temperature. For a hydrated salt, these methods provide critical information on dehydration, phase transitions, and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. acs.org For this compound, a TGA thermogram provides precise information about the loss of water molecules and the subsequent decomposition of the anhydrous salt. acs.orged.gov The analysis is typically conducted under an inert nitrogen atmosphere. mdpi.com

A distinct mass loss is expected at temperatures corresponding to the release of the three water molecules of hydration. acs.orgresearchgate.net The theoretical mass percentage of water in this compound (C₄H₃NaO₄·3H₂O) is approximately 28.14%. A measured mass loss close to this value confirms the trihydrate state. At higher temperatures, a second mass loss event signifies the decomposition of the anhydrous monosodium maleate. researchgate.net

Table 4: Representative TGA Data for this compound
Temperature Range (°C)Mass Loss (%)Assignment
50 - 150~28%Loss of three water molecules (Dehydration)
> 250VariableDecomposition of anhydrous maleate salt

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique detects thermal events such as melting, crystallization, and solid-state transitions. malvernpanalytical.comnih.gov For this compound, the DSC thermogram reveals the energy changes associated with dehydration and decomposition. acs.orged.gov

The dehydration process is observed as a broad endothermic peak, representing the energy required to remove the water molecules from the crystal lattice. researchgate.net Following dehydration, other thermal events, such as the melting of the anhydrous salt or its decomposition, would appear as additional endothermic or exothermic peaks at higher temperatures. researchgate.net The temperatures and enthalpy (ΔH) of these events are key characteristics of the compound's thermal behavior. malvernpanalytical.com

Table 5: Representative DSC Data for this compound
Onset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (J/g)Thermal Event
~80~110EndothermicDehydration (Loss of H₂O)
> 250-Endothermic/ExothermicDecomposition

Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Kinetics and Moisture Sorption

Dynamic Vapor Sorption (DVS) is a gravimetric analytical technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) and constant temperature. measurlabs.com This method is crucial for understanding the hygroscopicity, stability, and physical properties of hydrated compounds like this compound. The analysis provides critical insights into hydration and dehydration kinetics, moisture sorption isotherms, and the stability of different hydrate (B1144303) forms. proumid.com

In a typical DVS experiment for this compound, a small, accurately weighed sample is placed on a sensitive microbalance within a temperature-controlled chamber. surfacemeasurementsystems.com The analysis begins by drying the sample under a stream of dry nitrogen (0% RH) to establish a baseline anhydrous or lowest hydrate mass. Subsequently, the relative humidity is increased in a stepwise manner (e.g., in 10% RH increments) from 0% to 95% RH. azom.com At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The process is then reversed in a desorption cycle, decreasing the humidity back to 0% RH. measurlabs.com

The primary outputs of this analysis are the sorption and desorption kinetics curves and the moisture sorption isotherm. The isotherm is a plot of the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity at a constant temperature. wikipedia.org This plot is characteristic of the material and reveals critical points where phase changes, such as hydrate formation or loss, occur. microbiozindia.com For this compound, the DVS analysis can precisely determine the RH ranges within which the trihydrate form is stable. For instance, the trihydrate may lose water molecules to form a lower hydrate or an anhydrous form at low RH, while at very high RH, it might sorb additional water. azom.com The kinetics of these transformations—how quickly the mass changes in response to a change in RH—provide essential data for determining the material's stability under various processing and storage conditions. proumid.com

Research Findings:

A DVS analysis performed on this compound at 25°C would reveal its hygroscopic behavior and hydrate stability. Initially, the sample, starting as a trihydrate, would be dried at 0% RH, leading to a mass loss corresponding to the removal of water molecules to form a more stable lower hydrate or anhydrous form. During the sorption phase, as RH increases, the sample would adsorb moisture. A significant mass uptake over a specific RH range would indicate the reformation of the trihydrate. The stability of the trihydrate would be observed over a defined RH range (e.g., 20% to 80% RH). Above this range, further significant moisture uptake could indicate the formation of a higher hydrate form or the onset of deliquescence. The desorption phase might show hysteresis, where the water is not lost at the same RH points as it was gained, providing information on the energy and mechanism of the dehydration process.

Table 1: Illustrative DVS Sorption/Desorption Data for this compound at 25°C

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and composition. nih.gov For the characterization of this compound, SEM is invaluable for visualizing the morphology (shape and structure), surface texture, and particle size distribution of the crystalline powder. nih.gov

To prepare a sample for SEM analysis, the dry powder of this compound is typically mounted on an adhesive stub and then sputter-coated with a thin conductive layer, such as gold or palladium. This coating prevents the buildup of static charge on the sample surface from the electron beam, ensuring a clear and stable image. nih.gov The microscope then rasters the electron beam across the sample, and detectors collect secondary electrons ejected from the surface. The intensity of these secondary electrons is used to generate a detailed three-dimensional-appearing image of the sample's surface. nih.gov

SEM analysis provides detailed qualitative and quantitative information. Qualitatively, it reveals the crystal habit of this compound, such as whether the particles are prismatic, acicular (needle-like), tabular (plate-like), or irregular. The images also show the surface features, such as smoothness, the presence of steps or striations, or surface defects. Furthermore, SEM can identify the degree of particle agglomeration, which is critical for understanding powder flow and processing behavior. researchgate.net Quantitatively, the micrographs obtained from SEM can be processed using image analysis software to determine the particle size distribution. mdpi.com By measuring the dimensions of a statistically significant number of individual particles, a comprehensive distribution profile can be constructed. researchgate.net

Research Findings:

SEM imaging of a representative batch of this compound could reveal well-defined, prismatic crystals with relatively smooth faces. The degree of agglomeration might be observed to be low, indicating good powder flow properties. Image analysis software applied to multiple SEM micrographs would allow for the calculation of key particle size distribution parameters. This data is essential for ensuring batch-to-batch consistency and for understanding physical properties that can be influenced by particle size, such as dissolution rate and handling characteristics.

Table 2: Example Particle Size Distribution Data for this compound from SEM Image Analysis

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and even atomic level. nih.gov Unlike electron microscopy, AFM does not require a vacuum and can operate in ambient air or liquid environments. This makes it exceptionally well-suited for studying the surface topography of this compound crystals and for in-situ interfacial studies, such as the initial stages of dehydration or dissolution. aps.org

In AFM, a sharp tip, with a radius of a few nanometers, is attached to a flexible cantilever. The tip is scanned across the sample surface, and the interaction forces between the tip and the surface (such as van der Waals forces) cause the cantilever to deflect. mdpi.com A laser beam reflected off the back of the cantilever onto a photodiode detector measures this deflection with high precision. By recording the cantilever's deflection as the tip scans the surface, a three-dimensional topographical map is generated. nih.gov

For this compound, AFM can provide unprecedented detail of the crystal surfaces. It can visualize features such as crystal growth steps, terraces, etch pits, and other surface defects with sub-nanometer resolution. This information is fundamental to understanding the crystal growth mechanisms and quality. The technique allows for quantitative measurement of surface roughness, providing parameters like the root mean square roughness (Rq) and average roughness (Ra) for specific crystal faces. nih.gov

Furthermore, AFM is a powerful tool for interfacial studies. By controlling the environment around the sample (e.g., by changing the humidity or introducing a solvent), AFM can be used to observe dynamic processes in real-time. For instance, by decreasing the ambient humidity, one could potentially observe the nucleation and growth of a new phase on the crystal surface corresponding to the loss of water of hydration. This provides direct visual evidence of the mechanisms involved in dehydration at the nanoscale. rsc.org

Research Findings:

An AFM study of the (100) crystal face of this compound could reveal an atomically smooth surface characterized by wide terraces separated by monolayer or multilayer steps. The quantitative analysis of such an image would yield a very low surface roughness, indicative of a highly ordered crystalline structure. Interfacial studies could be performed by exposing the crystal to a low-humidity environment while imaging. This might show the formation of small pits or the roughening of step edges, which would be the initial signs of water molecules leaving the crystal lattice, providing direct insight into the dehydration mechanism.

Table 3: Typical Surface Roughness Parameters for a Crystal Face of this compound Measured by AFM

Table of Mentioned Compounds

Future Research Directions and Emerging Methodologies for Monosodium Maleate Trihydrate

Integration of Multi-Technique Approaches for Holistic Understanding of Monosodium Maleate (B1232345) Trihydrate

A comprehensive understanding of monosodium maleate trihydrate necessitates a synergistic approach that integrates data from multiple analytical techniques. Future research will increasingly rely on combining crystallographic methods with various spectroscopic and thermal analysis techniques to create a complete picture of its structure-property relationships.

Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in the crystal lattice. researchgate.net For this compound, this would elucidate the precise coordination of the sodium ion, the geometry of the maleate anion with its characteristic intramolecular hydrogen bond, and the role of the three water molecules in the crystal packing. polimi.it High-pressure single-crystal X-ray diffraction studies on alkali hydrogen maleates, including the trihydrate of sodium, have already shown how pressure can induce changes in hydrogen bonding and packing. polimi.it

Complementing this is powder X-ray diffraction (PXRD), which is invaluable for identifying crystalline phases and monitoring changes under non-ambient conditions. researchgate.netgovinfo.gov By coupling PXRD with techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a direct correlation between structural changes and thermal events, such as dehydration, can be established. umd.edulabmanager.comparticletechlabs.commsesupplies.comnottingham.edu.my

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers detailed insights into the molecular-level environment. mdpi.commdpi.com Studies on transition metal-doped sodium hydrogen maleate trihydrate have demonstrated the utility of FTIR in confirming the presence of functional groups. isca.in Future work could use these techniques to probe the strength and dynamics of the intramolecular hydrogen bond in the maleate anion and the intermolecular hydrogen bonds involving the water molecules. nih.gov Combining these spectroscopic methods with crystallographic data allows for a full assignment of vibrational modes to specific structural features.

Dynamic Vapor Sorption (DVS) is another critical technique for understanding the hydration and dehydration behavior of this compound. azom.comhidenisochema.comazom.comnih.gov DVS measures the uptake and loss of water vapor as a function of relative humidity, providing crucial information on hydrate (B1144303) stability, formation kinetics, and the potential for deliquescence. azom.com Integrating DVS data with PXRD can reveal humidity-induced phase transformations.

Table 1: Integrated Techniques for Characterization of this compound

Technique Information Provided Potential Synergy
Single-Crystal X-ray Diffraction (SCXRD) Atomic coordinates, bond lengths/angles, packing Correlate with vibrational modes from FTIR/Raman
Powder X-ray Diffraction (PXRD) Phase identification, lattice parameters, purity Monitor phase changes during TGA/DSC/DVS analysis
Thermogravimetric Analysis (TGA) Mass loss, dehydration temperatures, stoichiometry Identify thermal events corresponding to structural changes seen in PXRD
Differential Scanning Calorimetry (DSC) Phase transition temperatures, enthalpies Correlate thermal events with mass loss from TGA and structural changes from PXRD
FTIR/Raman Spectroscopy Vibrational modes, functional groups, H-bonding Assign spectral features to specific bonds and interactions determined by SCXRD

Development of In Situ and Operando Spectroscopic and Diffraction Studies for Real-Time Monitoring of Transformations

A significant frontier in the study of hydrated salts like this compound is the use of in situ and operando techniques to observe transformations as they happen. These methods provide dynamic information that is often lost in conventional ex situ analyses.

Future research will likely involve the use of synchrotron powder diffraction to monitor the dehydration of this compound in real-time. rsc.org By heating the sample on the diffractometer, it is possible to continuously collect diffraction patterns and observe the transition from the trihydrate to lower hydrates or an anhydrous form, and potentially to an amorphous state. nottingham.edu.my This allows for the identification of any transient or metastable intermediates that may form during the process. rigaku.com Simultaneous XRD-DSC measurements can provide even more powerful insights by directly linking structural transformations with their energetic signatures. rigaku.com

In situ vibrational spectroscopy (FTIR and Raman) can also be employed to follow these transformations. By using a heated stage, changes in the hydrogen bonding network during dehydration can be monitored. For example, shifts in the O-H stretching frequencies would indicate the loss of water molecules and alterations in their interactions with the maleate anion.

These real-time studies are crucial for understanding the kinetics and mechanisms of solid-state reactions, which is essential for controlling the manufacturing and storage of crystalline materials.

Advanced Computational Modeling for Predicting Novel Crystalline Forms and Their Properties

Computational chemistry is becoming an indispensable tool in solid-state science, offering the ability to predict the existence of unknown crystalline forms (polymorphs) and to understand the forces that govern crystal packing.

Advanced computational modeling, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be applied to this compound. mdpi.comnih.gov DFT calculations can be used to optimize the geometry of the monosodium maleate ion pair and to calculate vibrational frequencies, which can then be compared with experimental FTIR and Raman spectra to validate the computational model. nih.govrsc.org

Crystal structure prediction (CSP) methods can be employed to search for energetically feasible polymorphs of monosodium maleate, including different hydrates and anhydrous forms. mdpi.com These calculations can provide the relative stabilities of different potential crystal structures, guiding experimental efforts to crystallize new forms.

MD simulations can offer insights into the dynamics of the water molecules within the crystal lattice and the mechanism of dehydration at the molecular level. nih.gov Furthermore, computational approaches can be used to predict various properties of both known and hypothetical crystal forms, such as mechanical properties and solubility, thereby accelerating the material design process.

Table 2: Computational Approaches for this compound

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Geometric optimization, vibrational frequency calculation Molecular structure, IR/Raman spectra, reaction energetics
Crystal Structure Prediction (CSP) Polymorph screening Lattice energies, relative stabilities of polymorphs

Exploration of this compound in the Design of Novel Crystalline Materials and Supramolecular Assemblies

The maleate anion, with its dicarboxylate functionality and capacity for strong hydrogen bonding, is an excellent building block for crystal engineering. nih.gov this compound can serve as a precursor or component in the design of more complex crystalline materials.

One promising area is the formation of co-crystals, where monosodium maleate is combined with another molecule (a co-former) to create a new crystalline solid with potentially improved properties such as solubility or stability. univ-mrs.frnih.govekb.egacs.org The maleate moiety provides robust hydrogen bonding sites that can be used to form predictable supramolecular synthons with complementary functional groups on the co-former.

Furthermore, the maleate anion can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.netmdpi.com By reacting monosodium maleate with other metal salts, it may be possible to synthesize novel 1D, 2D, or 3D structures. researchgate.net The geometry of the maleate ligand and the coordination preferences of the metal ion will dictate the resulting network topology. These materials could have applications in areas such as gas storage, separation, or catalysis.

The study of supramolecular assemblies involving the maleate anion is also a key research direction. rsc.orgresearchgate.netnih.gov Understanding how maleate anions interact with each other and with other components through non-covalent interactions is fundamental to designing new materials with desired architectures and functions. polimi.it The presence of the sodium ion and water molecules in this compound adds further layers of complexity and opportunity for creating intricate supramolecular structures.

Q & A

Q. How can Monosodium Maleate Trihydrate (MMT) be characterized using spectroscopic and crystallographic methods?

Q. What synthesis methods yield high-purity MMT, and how does neutralization degree affect its reactivity?

  • Methodological Answer : MMT is synthesized via partial neutralization of maleic acid with sodium hydroxide. Neutralization ≤100% favors monosodium maleate (active for polymerization), while ≥200% produces disodium maleate (lower reactivity). Monitor pH during synthesis to control the degree of neutralization, ensuring stoichiometric ratios are maintained .

Q. How does MMT's stability vary under different pH and temperature conditions?

Q. What experimental designs elucidate MMT's role in stabilizing enzymes during biochemical assays?

  • Methodological Answer : Use Trizma Maleate buffer (pH 7.3) with MMT to test enzyme activity (e.g., proteases). Compare stabilization efficacy by measuring enzyme half-life via kinetic assays. Include controls with alternative buffers (e.g., phosphate) to assess MMT-specific effects. Monitor ionic strength and chelation properties, as MMT may interact with metal cofactors .

Q. How do MMT's crystal forms influence solubility, and what strategies enhance bioavailability in preformulation studies?

  • Methodological Answer : Trihydrate forms (like MMT) often exhibit higher solubility than anhydrous counterparts due to water-mediated crystal lattice interactions. Conduct phase solubility studies in aqueous buffers (pH 4–8) and compare dissolution rates. Use powder X-ray diffraction (PXRD) to confirm polymorphic purity. Co-crystallization with hydrophilic coformers (e.g., urea) can further enhance solubility .

Q. How to resolve contradictions in MMT's reactivity data across oxidation-reduction studies?

  • Methodological Answer : Contradictions may arise from varying reaction conditions (e.g., pH, catalysts). Design controlled experiments using standardized protocols:
  • Oxidation : Use H₂O₂ (0.1–1 M) at pH 7–9, quantify fumarate/maleate ratios via ion chromatography.
  • Reduction : Employ NaBH₄ in acidic media, monitor succinate yield with GC-MS.
    Statistical tools (e.g., ANOVA) can identify significant variables affecting outcomes .

Q. What methodologies assess MMT's interaction with polymers in drug-delivery systems?

  • Methodological Answer : Use rheometry and DSC to study MMT-polymer compatibility (e.g., with polyvinyl alcohol). For drug-release kinetics, incorporate MMT into hydrogel matrices and measure diffusion rates using Franz cells. FT-IR mapping can identify hydrogen-bonding interactions between MMT and polymer chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.